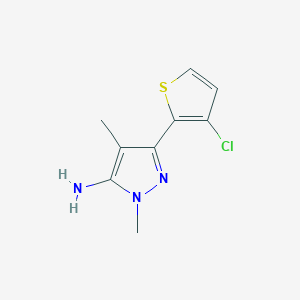

3-(3-Chlorothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC17511948

Molecular Formula: C9H10ClN3S

Molecular Weight: 227.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10ClN3S |

|---|---|

| Molecular Weight | 227.71 g/mol |

| IUPAC Name | 5-(3-chlorothiophen-2-yl)-2,4-dimethylpyrazol-3-amine |

| Standard InChI | InChI=1S/C9H10ClN3S/c1-5-7(12-13(2)9(5)11)8-6(10)3-4-14-8/h3-4H,11H2,1-2H3 |

| Standard InChI Key | PXUZNEDQNRJFAQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N(N=C1C2=C(C=CS2)Cl)C)N |

Introduction

3-(3-Chlorothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family, which is known for its diverse biological and chemical properties. This compound integrates a pyrazole core substituted with a chlorothiophene moiety and two methyl groups, making it a versatile candidate for research in medicinal chemistry and material sciences.

Structural Characteristics

The molecular structure of 3-(3-Chlorothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine consists of:

-

A pyrazole ring as the central scaffold.

-

A chlorothiophene group attached at the third position of the pyrazole.

-

Two methyl groups at the first and fourth positions of the pyrazole.

-

An amine group at the fifth position.

This unique arrangement of functional groups contributes to its potential bioactivity and chemical reactivity.

Synthesis

The synthesis of 3-(3-Chlorothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine typically involves:

-

Preparation of the pyrazole core: Starting with precursors such as hydrazines and diketones.

-

Functionalization: Introducing the chlorothiophene moiety through coupling reactions or substitution chemistry.

-

Purification: Using recrystallization or chromatographic techniques to isolate the pure compound.

The exact synthetic pathway may vary depending on the desired yield and purity.

Analytical Characterization

The compound is characterized using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR): Confirms the structure by analyzing hydrogen (^1H) and carbon (^13C) environments.

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern.

-

Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption bands.

Biological Activity

Pyrazole derivatives, including this compound, are widely studied for their pharmacological activities. Potential applications include:

-

Anti-inflammatory Activity: Pyrazoles often inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

-

Anticancer Properties: Substituted pyrazoles have shown cytotoxic effects against various cancer cell lines.

-

Antimicrobial Effects: The chlorothiophene group may enhance antimicrobial activity by disrupting microbial membranes or inhibiting enzymes.

Applications in Medicinal Chemistry

Due to its structural features, this compound is a promising candidate for:

-

Drug Design: Serving as a lead molecule for developing anti-inflammatory or anticancer drugs.

-

Molecular Docking Studies: Evaluating interactions with biological targets like enzymes or receptors.

Research Findings and Future Directions

Recent studies on related pyrazole derivatives highlight their potential in drug discovery:

-

Docking Studies: Computational methods suggest strong binding affinities to enzymes like LOX, indicating anti-inflammatory potential .

-

Antioxidant Activity: Pyrazole derivatives have shown significant free radical scavenging activities .

-

Synthetic Modifications: Introducing additional substituents can optimize bioactivity and selectivity.

Future research could focus on:

-

Expanding structure-activity relationship (SAR) studies.

-

Investigating pharmacokinetics and toxicity profiles.

This compound's unique structure makes it an exciting subject for further exploration in pharmaceuticals and materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume